N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a pyridine ring substituted with a methyl group, a pyrazole ring substituted with a nitro group, and an acetamide linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Nitration: Introduction of the nitro group to the pyrazole ring using nitrating agents like nitric acid.
Formation of the Pyridine Derivative: The pyridine ring with a methyl substituent can be synthesized or obtained from commercial sources.
Coupling Reaction: The final step involves coupling the pyridine derivative with the nitro-pyrazole through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a catalyst or metal hydrides.
Substitution: The acetamide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(6-methylpyridin-2-yl)-2-(4-amino-1H-pyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(6-methylpyridin-2-yl)-2-(4-chloro-1H-pyrazol-1-yl)acetamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both a nitro group and a pyrazole ring, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(4-nitropyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-8-3-2-4-10(13-8)14-11(17)7-15-6-9(5-12-15)16(18)19/h2-6H,7H2,1H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICMGWSIDYMLKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24811107 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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